Characterization of 2-methyl-2-pentanol (CAS Number: 590-36-3): A Technical Guide
Characterization of 2-methyl-2-pentanol (CAS Number: 590-36-3): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-methyl-2-pentanol (CAS Number: 590-36-3), a tertiary alcohol with applications in organic synthesis and as a solvent. This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its characterization.
Physicochemical Properties
2-methyl-2-pentanol is a colorless liquid with a characteristic alcohol odor.[1] It is a flammable liquid and should be handled with appropriate safety precautions.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | [1] |
| Molecular Weight | 102.18 g/mol | [1] |
| CAS Number | 590-36-3 | [1] |
| Melting Point | -109 to -107 °C | [3] |
| Boiling Point | 120-122 °C | [3] |
| Density | 0.835 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.411 | [3] |
| Flash Point | 30 °C (closed cup) | [3] |
| Water Solubility | 32 g/L at 20 °C | [4] |
Spectroscopic Data
The structural elucidation of 2-methyl-2-pentanol is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-methyl-2-pentanol exhibits distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.9 | Triplet | 3H | -CH₃ (terminal methyl of propyl group) |
| ~1.1 | Singlet | 6H | 2 x -CH₃ (gem-dimethyl groups) |
| ~1.4 | Multiplet | 2H | -CH₂- (methylene group adjacent to terminal methyl) |
| ~1.5 | Multiplet | 2H | -CH₂- (methylene group adjacent to the quaternary carbon) |
| Variable | Singlet | 1H | -OH (hydroxyl proton) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~14.5 | CH₃ | Terminal methyl of propyl group |
| ~17.5 | CH₂ | Methylene group adjacent to terminal methyl |
| ~29.0 | CH₃ | Gem-dimethyl groups |
| ~46.5 | CH₂ | Methylene group adjacent to the quaternary carbon |
| ~71.0 | C | Quaternary carbon bearing the hydroxyl group |
Infrared (IR) Spectroscopy
The IR spectrum of 2-methyl-2-pentanol shows characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Description | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2960 (strong) | C-H stretch | Alkane |
| ~1370 (medium) | C-H bend | gem-dimethyl |
| ~1150 (strong) | C-O stretch | Tertiary alcohol |
Mass Spectrometry
Electron ionization mass spectrometry of 2-methyl-2-pentanol results in fragmentation of the molecular ion. A prominent fragment is observed at m/z = 59, which corresponds to the resonance-stabilized cation formed by alpha-cleavage.[5]
| m/z | Interpretation |
| 102 | Molecular Ion [M]⁺ |
| 87 | [M - CH₃]⁺ |
| 73 | [M - C₂H₅]⁺ |
| 59 | [C₃H₇O]⁺ (base peak) |
Experimental Protocols
The following are detailed methodologies for the characterization of 2-methyl-2-pentanol.
Determination of Physicochemical Properties
1. Boiling Point Determination (Micro-scale):
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Place approximately 0.5 mL of 2-methyl-2-pentanol into a small test tube.
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Add a boiling chip to ensure smooth boiling.
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Position a thermometer with the bulb just above the liquid surface.
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Gently heat the test tube in a suitable heating bath (e.g., sand bath or oil bath).
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Record the temperature at which a steady stream of vapor condenses on the thermometer bulb. This temperature is the boiling point.
2. Density Measurement:
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Accurately weigh an empty, dry 1 mL volumetric flask.
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Carefully fill the flask with 2-methyl-2-pentanol up to the calibration mark.
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Reweigh the filled flask.
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The density is calculated by dividing the mass of the liquid by its volume (1 mL).
3. Refractive Index Measurement:
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Ensure the prism of the Abbe refractometer is clean and dry.
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Place a few drops of 2-methyl-2-pentanol onto the prism.
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Close the prism and allow the temperature to equilibrate to 20 °C.
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Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
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Read the refractive index from the instrument's scale.
Spectroscopic Analysis
1. NMR Spectroscopy (¹H and ¹³C):
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Prepare a solution by dissolving approximately 10-20 mg of 2-methyl-2-pentanol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).
2. Infrared (IR) Spectroscopy (Neat Sample):
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Place one drop of neat 2-methyl-2-pentanol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the sample holder of an FTIR spectrometer.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Perform a background scan with empty salt plates prior to running the sample.
3. Mass Spectrometry (Electron Ionization):
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Introduce a small amount of 2-methyl-2-pentanol into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).
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For GC-MS, use a capillary column suitable for volatile organic compounds (e.g., a non-polar column).
-
Set the electron ionization energy to 70 eV.
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Acquire the mass spectrum over a mass range of m/z 30-150.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of 2-methyl-2-pentanol.
Caption: Experimental workflow for the characterization of 2-methyl-2-pentanol.
Caption: Correlation of 2-methyl-2-pentanol's structure with its key spectroscopic features.
